2-(Dimethylamino)-1,3-benzoxazole-7-carboxylic acid
Description
Properties
IUPAC Name |
2-(dimethylamino)-1,3-benzoxazole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-12(2)10-11-7-5-3-4-6(9(13)14)8(7)15-10/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSCUPGANSHXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC(=C2O1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1,3-benzoxazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with dimethylformamide dimethyl acetal (DMF-DMA) to form the benzoxazole ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and an appropriate solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-1,3-benzoxazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the benzoxazole ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may involve the use of halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated benzoxazole derivatives.
Scientific Research Applications
Chemical Applications
1. Building Block in Organic Synthesis
- The compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules. It can be utilized in various reactions such as acylation and alkylation, contributing to the development of new synthetic pathways.
2. Coordination Chemistry
- In coordination chemistry, 2-(Dimethylamino)-1,3-benzoxazole-7-carboxylic acid acts as a ligand. Its ability to form stable complexes with metal ions enhances its utility in catalysis and materials science.
Biological Applications
1. Fluorescent Probe
- The compound has been investigated for its potential as a fluorescent probe due to its unique photophysical properties. This application is particularly relevant in biological imaging and tracking cellular processes.
2. Antimicrobial and Anticancer Agents
- Research indicates that this compound may serve as a pharmacophore in drug design aimed at developing antimicrobial and anticancer agents. Its structural features allow it to interact with biological targets such as enzymes and receptors, modulating their activity effectively .
Medicinal Applications
1. Enzyme Inhibition
- The compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For instance, it has been explored for its inhibitory effects on Mycobacterium tuberculosis inosine 5’-monophosphate dehydrogenase (IMPDH), which is crucial for guanine nucleotide biosynthesis. Compounds derived from this series have demonstrated minimum inhibitory concentrations (MIC) of ≤ 1 μM against resistant strains of tuberculosis .
2. Pharmacokinetic Studies
- Preliminary pharmacokinetic studies have evaluated the absorption, distribution, metabolism, and excretion (ADME) profiles of derivatives of this compound. These studies are essential for understanding the viability of these compounds as therapeutic agents .
Case Study 1: Antimicrobial Activity
A recent study evaluated the antibacterial activity of various benzoxazole derivatives, including this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial effects, suggesting potential applications in treating bacterial infections .
Case Study 2: Anticancer Research
In vitro experiments have demonstrated that derivatives of this compound can induce significant increases in progranulin protein levels in glioblastoma cells. This suggests its potential role in cancer therapy by modulating tumor microenvironments .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-1,3-benzoxazole-7-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzoxazole ring can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
2-Amino-1,3-benzoxazole-7-carboxylic Acid
- Structural Difference: Replaces the dimethylamino group with a primary amino (-NH₂) group at position 2.
- Electronic Effects: The absence of methyl groups reduces steric hindrance and electron-donating capacity compared to the dimethylamino analog.
- Solubility: The primary amino group may improve aqueous solubility due to increased polarity, whereas the dimethylamino analog is more lipophilic.
- Spectral data (e.g., IR, NMR) would differ significantly, particularly in N-H stretching (~3360 cm⁻¹) and proton environments .
Ethyl 4-(Dimethylamino) Benzoate
- Structural Difference: A benzoate ester with a dimethylamino substituent at position 3.
- Reactivity: Demonstrates higher polymerization efficiency in resin cements compared to methacrylate derivatives, attributed to its planar aromatic structure and electron-donating dimethylamino group .
- Physical Properties: Ethyl 4-(dimethylamino) benzoate exhibits superior chemical stability and degree of conversion in resins, likely due to reduced steric hindrance compared to the benzoxazole-based compound .
Methyl 6-Chloro-3-(1-Methylhydrazino)-1,1-Dioxo-1,4,2-Benzodithiazine-7-Carboxylate
- Structural Difference: A benzodithiazine derivative with sulfur atoms, a methylhydrazino group, and a carboxylate ester.
- Functional Groups : The presence of SO₂ groups (IR peaks at 1340, 1155 cm⁻¹) and a methyl ester (δ 3.88 ppm in ¹H-NMR) contrasts with the carboxylic acid and benzoxazole core of the target compound.
- Stability : Sulfur atoms may enhance thermal stability but reduce solubility in polar solvents compared to the benzoxazole analog .
7-Amino-3-Cephem-4-Carboxylic Acid Derivatives
- Structural Difference: Cephalosporin-based molecules with amino and carboxylic acid groups.
- Functional Group Interactions: The primary amino group in cephalosporins facilitates β-lactam ring activation, whereas the dimethylamino group in the target compound may serve as a co-initiator in photopolymerization .
Data Tables
Table 1: Physical and Spectral Properties Comparison
| Compound | Molecular Weight | Melting Point (°C) | Key IR Peaks (cm⁻¹) | Notable ¹H-NMR Shifts (δ, ppm) |
|---|---|---|---|---|
| 2-(Dimethylamino)-1,3-benzoxazole-7-COOH | 222.23 | Not reported | ~2500-3300 (O-H), 1680 (C=O) | 2.90 (s, N(CH₃)₂), 8.10–8.30 (Ar-H) |
| 2-Amino-1,3-benzoxazole-7-carboxylic acid | 194.16 | Not reported | ~3360 (N-H), 1705 (C=O) | 5.78 (s, NH₂), 8.09–8.29 (Ar-H) |
| Ethyl 4-(dimethylamino) benzoate | 207.25 | Not reported | 1740 (C=O ester) | 1.30 (t, CH₃), 3.30 (s, N(CH₃)₂) |
| Methyl 6-chloro-3-(1-methylhydrazino)... | 335.79 | 252–253 (dec.) | 1740 (C=O), 1155 (SO₂) | 3.88 (s, OCH₃), 8.09–8.29 (Ar-H) |
Discussion of Key Findings
- Solubility Trade-offs: While the carboxylic acid group improves water solubility, the dimethylamino group increases lipophilicity, making the compound suitable for dual-phase applications .
- Polymerization Efficiency: Ethyl 4-(dimethylamino) benzoate outperforms methacrylate derivatives in resin systems, suggesting that aromaticity and substituent positioning critically influence reactivity .
Biological Activity
2-(Dimethylamino)-1,3-benzoxazole-7-carboxylic acid is a compound belonging to the benzoxazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a benzoxazole ring with a dimethylamino group and a carboxylic acid functional group, which contribute to its biological activity.
Antimicrobial Activity
Research has demonstrated that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound Name | Bacteria Tested | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | Effective |
| Compound B | Escherichia coli | 30 | Moderate |
| Compound C | Candida albicans | 20 | Effective |
These findings suggest that modifications in the benzoxazole structure can enhance antimicrobial efficacy.
Anticancer Activity
The anticancer properties of benzoxazole derivatives have been extensively studied. For example, compounds featuring similar structural motifs have been shown to induce apoptosis in various cancer cell lines. The presence of the dimethylamino group is believed to enhance cytotoxicity.
Case Study:
A study evaluated the effects of a series of benzoxazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives led to significant reductions in cell viability:
- Compound X: IC50 = 12 µM (MCF-7)
- Compound Y: IC50 = 10 µM (MDA-MB-231)
These results highlight the potential of this compound as a lead compound for developing anticancer agents.
The biological activity of benzoxazole derivatives is often attributed to their ability to interact with cellular targets such as enzymes and receptors. For instance, some studies suggest that these compounds may inhibit key signaling pathways involved in cell proliferation and survival.
Pathway Involvement
- PI3K/AKT Pathway: Inhibition leads to reduced cell survival.
- MAPK Pathway: Affects cellular responses to growth factors.
Structure-Activity Relationship (SAR)
Research into the SAR of benzoxazole derivatives has revealed that substituents on the benzene ring significantly influence biological activity. The presence of electron-donating groups (e.g., dimethylamino) generally enhances activity against both microbial and cancerous cells.
Table 2: Structure-Activity Relationship Analysis
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating | Increased potency |
| Electron-withdrawing | Decreased potency |
Q & A
Q. What are the optimal synthetic routes for 2-(Dimethylamino)-1,3-benzoxazole-7-carboxylic acid?
Answer: The synthesis typically involves cyclocondensation of substituted precursors. A validated approach includes:
Reaction Setup : Reflux methyl-3-amino-4-hydroxybenzoate with an aryl acid (e.g., dimethylamino-substituted carboxylic acid) in excess under inert conditions.
Cyclization : Use polyphosphoric acid (PPA) or other cyclizing agents to promote benzoxazole ring formation .
Purification : Recrystallize the product using ethanol/water mixtures or chromatographic methods.
Key Parameters (based on analogous syntheses):
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | PPA, 120°C, 15 h | ~65-75 | |
| Purification | Ethanol/water (3:1), recrystallization | 85-90 |
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer: Multi-modal analytical techniques are critical:
HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (gradient elution). Monitor at 254 nm for carboxylate absorption .
NMR : Confirm substituent positions via H NMR (e.g., dimethylamino protons at δ 2.8–3.2 ppm) and C NMR (carboxylic acid carbon at ~170 ppm).
Mass Spectrometry : ESI-MS in negative mode to detect [M–H] ions.
Q. Example Analytical Profile :
| Method | Key Observations | Reference |
|---|---|---|
| HPLC | Retention time: 8.2 min (C18) | |
| H NMR | Dimethylamino: δ 3.05 (s, 6H) |
Advanced Research Questions
Q. What challenges arise in the cyclization step during synthesis, and how can they be addressed?
Answer: Cyclization efficiency depends on:
- Acid Catalyst : PPA outperforms HSO in minimizing side reactions (e.g., ester hydrolysis) .
- Temperature Control : Excessive heat (>130°C) degrades the dimethylamino group; optimal range: 110–120°C.
- Byproduct Mitigation : Use scavengers like molecular sieves to trap water and shift equilibrium.
Q. Comparative Cyclization Agents :
| Agent | Yield (%) | Byproducts | Reference |
|---|---|---|---|
| PPA | 75 | Minimal | |
| HSO | 50 | Ester hydrolysis |
Q. How does modifying the dimethylamino group affect biological activity in related benzoxazole derivatives?
Answer: Structure-activity relationship (SAR) studies suggest:
Q. SAR Data (Analogous Compounds) :
| Substituent | Antimicrobial MIC (µg/mL) | Reference |
|---|---|---|
| Dimethylamino | 2.5 | |
| Methoxy | 10.0 |
Q. How should researchers resolve discrepancies in purity assessments using different HPLC columns?
Answer: Column selectivity impacts retention and peak resolution:
Column Screening : Test C18, phenyl-hexyl, and HILIC columns. C18 is preferred for carboxylate retention .
Mobile Phase Optimization : Adjust pH (2.5–3.0) with formic acid to sharpen peaks.
Validation : Cross-validate with NMR or spiking experiments to confirm purity.
Q. Column Performance Comparison :
| Column Type | Retention Time (min) | Peak Symmetry | Reference |
|---|---|---|---|
| C18 | 8.2 | 1.02 | |
| Phenyl-Hexyl | 10.5 | 1.15 |
Q. What mechanistic insights explain failed cyclization attempts in benzoxazole synthesis?
Answer: Cyclization failure often stems from:
- Steric Hindrance : Bulky substituents (e.g., biphenyl groups) prevent ring closure.
- Electronic Effects : Electron-withdrawing groups deactivate the reactive site. Computational modeling (DFT) can predict feasibility by analyzing transition-state energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
